3-(2-Chlorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
5-(2-CHLOROPHENYL)-4-(((2-METHOXY-1-NAPHTHYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-4-(((2-METHOXY-1-NAPHTHYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions:
Methylene Bridge Formation: The methylene bridge can be introduced through condensation reactions involving aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the triazole ring to other heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are often studied for their potential antimicrobial properties.
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.
Medicine
Anticancer Research:
Antifungal Agents: Triazole derivatives are known for their antifungal properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(2-CHLOROPHENYL)-4-(((2-METHOXY-1-NAPHTHYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-CHLOROPHENYL)-4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL
- 5-(2-METHOXY-1-NAPHTHYL)-4-AMINO-4H-1,2,4-TRIAZOLE-3-THIOL
- 5-(2-CHLOROPHENYL)-4-((1-NAPHTHYL)METHYLENE)AMINO-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
The uniqueness of 5-(2-CHLOROPHENYL)-4-(((2-METHOXY-1-NAPHTHYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific structural features, such as the presence of both 2-chlorophenyl and 2-methoxy-1-naphthyl groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
478254-58-9 |
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Molecular Formula |
C20H15ClN4OS |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15ClN4OS/c1-26-18-11-10-13-6-2-3-7-14(13)16(18)12-22-25-19(23-24-20(25)27)15-8-4-5-9-17(15)21/h2-12H,1H3,(H,24,27)/b22-12+ |
InChI Key |
GGCKSKJDXLXDFR-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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